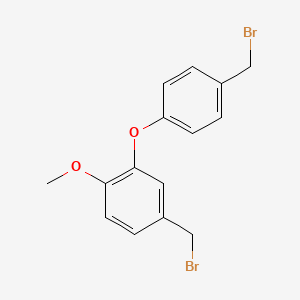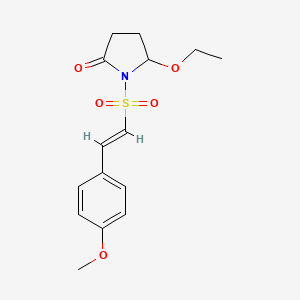
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a methoxystyrene sulphonyl group and an ethoxy group
Méthodes De Préparation
The synthesis of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxystyrene with sulfonyl chloride to form 4-methoxystyrenesulfonyl chloride. This intermediate is then reacted with 2-oxo-5-ethoxypyrrolidine under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Applications De Recherche Scientifique
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the sulfonyl and methoxy groups play a crucial role in its activity .
Comparaison Avec Des Composés Similaires
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine can be compared with other similar compounds, such as:
1-styrenesulphonyl-2-oxo-5-hydroxy pyrrolidines: These compounds have similar structural features but differ in their functional groups, leading to different chemical and biological properties.
Triazole derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse biological activities
Propriétés
Numéro CAS |
114485-78-8 |
|---|---|
Formule moléculaire |
C15H19NO5S |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
5-ethoxy-1-[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO5S/c1-3-21-15-9-8-14(17)16(15)22(18,19)11-10-12-4-6-13(20-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3/b11-10+ |
Clé InChI |
CMDRHQMJVGPJMF-ZHACJKMWSA-N |
SMILES isomérique |
CCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



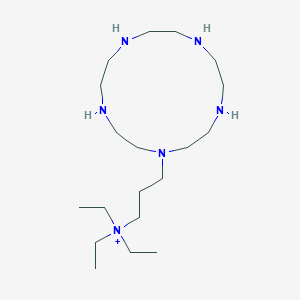
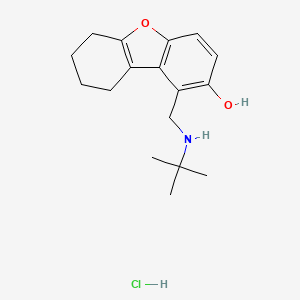
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
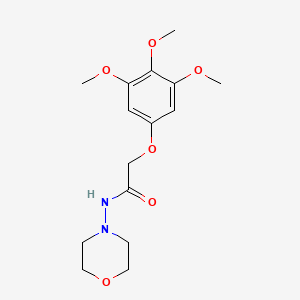
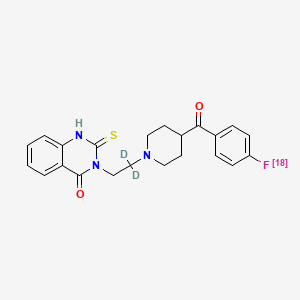


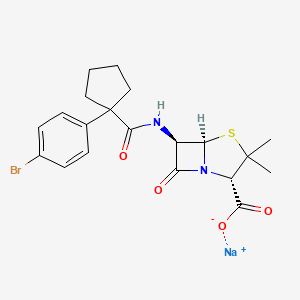
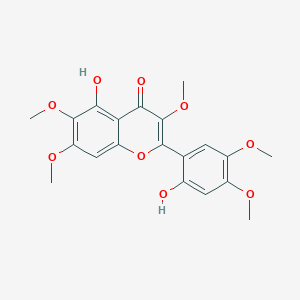

![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)
